十八烷酸-d35

描述

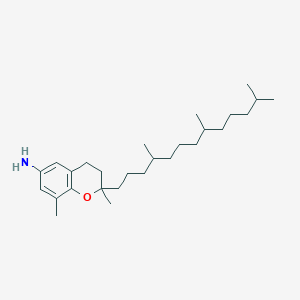

Octadecanoic-d35 acid, also known as stearic acid, is a saturated fatty acid with a molecular formula of C18H36O2. It is an 18-carbon chain fatty acid, and is the most common saturated fatty acid in the body. Stearic acid is found in many foods such as beef, pork, and dairy products. It is also found in vegetable oils, and is used as a lubricant, emulsifier, and thickener in many products. It is also used in the manufacture of soaps, detergents, and cosmetics. In addition, stearic acid is used in the production of pharmaceuticals, plastics, and rubber.

科学研究应用

代谢研究

十八烷酸-d35常用于代谢研究。 已知它会氧化脱饱和生成油酸 . 该过程因其与降低LDL胆固醇相关的研究而受到关注 .

稳定同位素标记脂类

This compound属于稳定同位素标记(SIL)脂类 . 这些脂类应用于多种研究领域,包括脂质组学、代谢组学和营养研究。

化妆品

硬脂酸,this compound的非氘代形式,广泛应用于化妆品生产 . 氘代形式可用于研究以了解硬脂酸在化妆品中的代谢途径和环境归宿。

肥皂和洗涤剂

与在化妆品中的应用类似,硬脂酸也用于肥皂和洗涤剂的生产 . This compound可用于研究硬脂酸在这些产品中的生物降解或环境影响。

润滑剂

硬脂酸用于润滑剂的生产 . 氘代形式this compound可用于研究硬脂酸在各种润滑剂应用中的行为和降解。

化学合成

作用机制

Target of Action

Octadecanoic-d35 acid, also known as Stearic-d35 acid, is a deuterated saturated fatty acid . It is primarily involved in metabolic research and is associated with lowered LDL cholesterol .

Mode of Action

The compound oxidatively desaturates to oleic acid . This process involves the removal of hydrogen atoms from the compound, leading to the formation of a double bond, which changes the structure and properties of the molecule .

Biochemical Pathways

Octadecanoic-d35 acid is part of the octadecanoid class of lipid mediators . These compounds are involved in multiple biological processes related to nociception, tissue modulation, cell proliferation, metabolic regulation, inflammation, and immune regulation . The primary enzymatic pathways for the oxidative metabolism of 18-carbon fatty acids in humans lead to the production of these octadecanoids .

Result of Action

The action of Octadecanoic-d35 acid results in lowered LDL cholesterol . This is significant as high levels of LDL cholesterol are associated with an increased risk of heart disease.

生化分析

Biochemical Properties

Octadecanoic-d35 acid is involved in various biochemical reactions. It is a major component of many lipids, and it plays a crucial role in the structure and function of cell membranes . It interacts with various enzymes, proteins, and other biomolecules. For example, it can be metabolized by enzymes such as lipases and fatty acid synthases . The nature of these interactions is typically hydrophobic, given the long hydrocarbon chain of Octadecanoic-d35 acid .

Cellular Effects

Octadecanoic-d35 acid influences various cellular processes. It is a key component of the lipid bilayer in cell membranes, contributing to membrane fluidity and function . It can also impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it may influence the expression of genes involved in lipid metabolism .

Molecular Mechanism

At the molecular level, Octadecanoic-d35 acid exerts its effects through various mechanisms. It can bind to proteins and other biomolecules, influencing their structure and function . It can also inhibit or activate enzymes involved in lipid metabolism . Furthermore, it can alter gene expression, potentially influencing the production of proteins and other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Octadecanoic-d35 acid can change over time . It is a stable compound, but it can undergo degradation under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Octadecanoic-d35 acid can vary with different dosages in animal models . Lower doses might have minimal effects, while higher doses could lead to toxic or adverse effects

Metabolic Pathways

Octadecanoic-d35 acid is involved in various metabolic pathways. It is a key player in fatty acid metabolism, where it can be broken down or synthesized by various enzymes . It can also interact with cofactors involved in these metabolic processes .

Transport and Distribution

Octadecanoic-d35 acid is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

It could be localized in various compartments or organelles depending on its role in the cell

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-KNAXIHRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60492801 | |

| Record name | (~2~H_35_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17660-51-4 | |

| Record name | (~2~H_35_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)